4-Chloro-8-iodo-3-nitro-1,6-naphthyridine
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Overview
Description
4-Chloro-8-iodo-3-nitro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-iodo-3-nitro-1,6-naphthyridine typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-iodo-3-nitro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the chlorine or iodine positions .
Scientific Research Applications
4-Chloro-8-iodo-3-nitro-1,6-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-8-iodo-3-nitro-1,6-naphthyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and iodine atoms can also participate in binding interactions with proteins and enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-iodo-1,6-naphthyridine
- 1,8-Dibromopyrene
- 1-Chloro-benzo[b][1,6]naphthyridine
Uniqueness
4-Chloro-8-iodo-3-nitro-1,6-naphthyridine is unique due to the presence of both chlorine and iodine atoms along with a nitro group on the naphthyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H3ClIN3O2 |
---|---|
Molecular Weight |
335.48 g/mol |
IUPAC Name |
4-chloro-8-iodo-3-nitro-1,6-naphthyridine |
InChI |
InChI=1S/C8H3ClIN3O2/c9-7-4-1-11-2-5(10)8(4)12-3-6(7)13(14)15/h1-3H |
InChI Key |
LGNUHTRFKRIYCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)I)N=CC(=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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